N-(3,3-Diphenylprop-2-en-1-yl)acetamide
Description
N-(3,3-Diphenylprop-2-en-1-yl)acetamide is an acetamide derivative characterized by a prop-2-en-1-yl backbone substituted with two phenyl groups at the 3-position and an acetamide (-NHCOCH₃) group at the terminal position. This structure combines aromaticity (via the diphenyl groups) with an α,β-unsaturated enamine system, which may confer unique electronic and steric properties.
Properties
CAS No. |
98517-70-5 |
|---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-(3,3-diphenylprop-2-enyl)acetamide |
InChI |
InChI=1S/C17H17NO/c1-14(19)18-13-12-17(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-12H,13H2,1H3,(H,18,19) |
InChI Key |
ODZDHRHIPUCJAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-Diphenylprop-2-en-1-yl)acetamide typically involves the aldol condensation reaction between benzaldehyde and acetophenone to form chalcone, followed by the reaction with acetamide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an ethanol or methanol solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for large-scale production, including temperature control, solvent recycling, and purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-(3,3-Diphenylprop-2-en-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated carbonyl compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride are employed.
Substitution: Reagents like nitric acid, sulfuric acid, or halogens (chlorine, bromine) are used under controlled conditions.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated carbonyl compounds.
Substitution: Nitro, sulfo, or halo derivatives.
Scientific Research Applications
N-(3,3-Diphenylprop-2-en-1-yl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(3,3-Diphenylprop-2-en-1-yl)acetamide involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system in the compound allows it to act as an electrophile, reacting with nucleophiles in biological systems. This interaction can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3348550A1)
- Structure : Features a benzothiazole core substituted with a trifluoromethyl group and a phenylacetamide side chain.
- Molecular Weight : ~350–400 g/mol (estimated based on ).
- Synthesis : Developed in a European patent via coupling reactions targeting heterocyclic systems .
- Applications : Such benzothiazole-acetamide hybrids are often investigated as kinase inhibitors or antimicrobial agents.
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structure : Contains a dichlorophenyl group and a pyrazolone ring, enhancing hydrogen-bonding capacity.
- Molecular Weight : 375.26 g/mol.
- Synthesis: Prepared via carbodiimide-mediated coupling of 3,4-dichlorophenylacetic acid with 4-aminoantipyrine .
Comparison with Target Compound :
The diphenylprop-2-en-1-yl group in N-(3,3-Diphenylprop-2-en-1-yl)acetamide introduces greater steric bulk compared to the benzothiazole or dichlorophenyl systems. This may reduce rotational freedom but enhance π-π stacking interactions in biological targets.
Analogues with α,β-Unsaturated Systems
N-Acetyl-N-{2-[(Z)-2-Chloro-3,3,3-trifluoroprop-1-enyl]phenyl}acetamide
- Structure : Features a Z-configured chloro-trifluoropropenyl chain and dual acetyl groups.
- Molecular Weight : 305.68 g/mol.
- Synthesis : Characterized by X-ray crystallography, confirming the Z-configuration via NMR and structural analysis .
- Applications : Serves as a medical intermediate, highlighting the role of fluorinated enamines in drug development .
Comparison with Target Compound :
The target compound lacks fluorination but shares an α,β-unsaturated system. Fluorination in analogues enhances metabolic stability and lipophilicity, whereas the diphenyl groups in the target may prioritize aromatic interactions over electronic effects.
Heterocyclic Acetamide Derivatives
N-(3-(Diethylamino)propyl)-2-(3,4-diphenyl-1H-pyrazol-1-yl)acetamide
- Structure: Combines a diphenylpyrazole moiety with a diethylaminopropyl chain.
- Molecular Weight : 390.52 g/mol.
- Synthesis : Details unspecified, but similar compounds often employ nucleophilic substitution or amide coupling .
- Applications : Pyrazole-acetamide hybrids are explored as anti-inflammatory or anticancer agents.
Comparison with Target Compound :
The diphenylpyrazole system introduces additional hydrogen-bonding sites (via the pyrazole N–H) compared to the purely hydrocarbon backbone of the target compound.
Data Tables for Comparative Analysis
Research Findings and Trends
- Synthetic Methods : Carbodiimide coupling (e.g., EDC) is prevalent for amide bond formation in analogues , whereas the target compound may require Heck-type coupling for the α,β-unsaturated system.
- Conformational Flexibility : highlights how substituents (e.g., dichlorophenyl vs. pyrazole) influence dihedral angles and dimerization via hydrogen bonding, suggesting that the diphenyl groups in the target compound may restrict conformational mobility .
- Pharmacological Potential: Fluorinated and chlorinated analogues demonstrate enhanced bioactivity, implying that halogenation of the target compound could be a future optimization strategy .
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